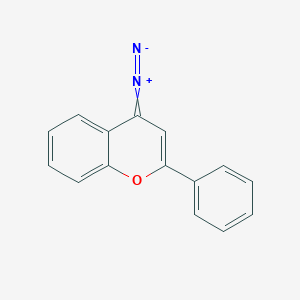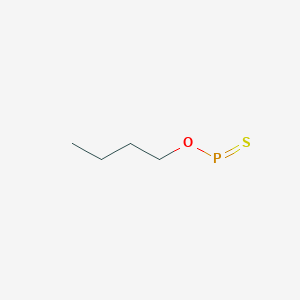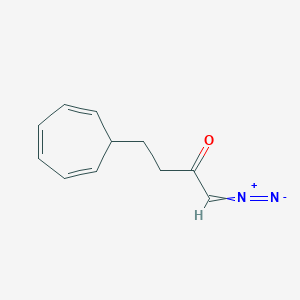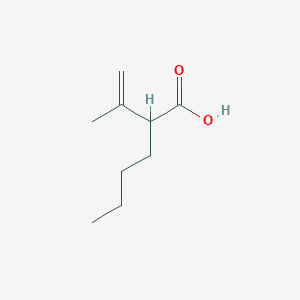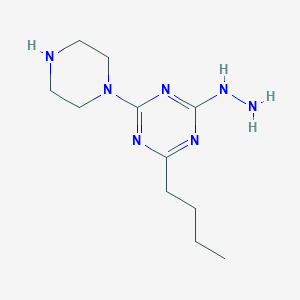
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Addition of the Hydrazinyl Group: The hydrazinyl group can be added through hydrazination reactions using hydrazine or its derivatives.
Incorporation of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions using piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Butyl-4-hydrazinyl-6-(morpholin-1-yl)-1,3,5-triazine: Similar structure but with a morpholine group instead of piperazine.
2-Butyl-4-hydrazinyl-6-(pyrrolidin-1-yl)-1,3,5-triazine: Contains a pyrrolidine group instead of piperazine.
Uniqueness
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine is unique due to the presence of the piperazinyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired activities.
特性
CAS番号 |
61082-40-4 |
|---|---|
分子式 |
C11H21N7 |
分子量 |
251.33 g/mol |
IUPAC名 |
(4-butyl-6-piperazin-1-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C11H21N7/c1-2-3-4-9-14-10(17-12)16-11(15-9)18-7-5-13-6-8-18/h13H,2-8,12H2,1H3,(H,14,15,16,17) |
InChIキー |
JAYGYRIWFGXTCA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC(=NC(=N1)N2CCNCC2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



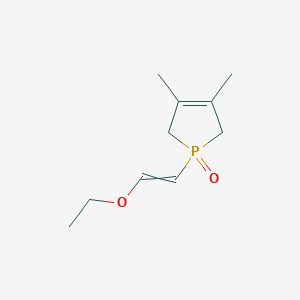

![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
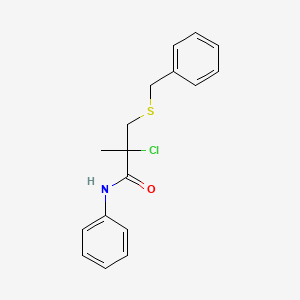

![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)
